molecular formula C10H10BrF2N B13676130 1-(4-Bromo-2,3-difluorobenzyl)azetidine

1-(4-Bromo-2,3-difluorobenzyl)azetidine

Cat. No.: B13676130
M. Wt: 262.09 g/mol
InChI Key: PNYRQCGBWXWMPL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,3-difluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-bromo-2,3-difluorobenzyl group attached to the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,3-difluorobenzyl)azetidine typically involves the alkylation of azetidine with 4-bromo-2,3-difluorobenzyl halides. One common method is the reaction of azetidine with 4-bromo-2,3-difluorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,3-difluorobenzyl)azetidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The azetidine ring can be oxidized to form azetidinones, which are valuable intermediates in medicinal chemistry.

    Reduction: The compound can be reduced to remove the bromine atom, yielding difluorobenzylazetidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of azide, thiol, or alkoxy derivatives.

    Oxidation: Formation of azetidinones.

    Reduction: Formation of difluorobenzylazetidine derivatives.

Scientific Research Applications

1-(4-Bromo-2,3-difluorobenzyl)azetidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,3-difluorobenzyl)azetidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The presence of the bromo and difluoro substituents can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced off-target effects.

Comparison with Similar Compounds

1-(4-Bromo-2,3-difluorobenzyl)azetidine can be compared with other azetidine derivatives, such as:

    1-(4-Bromo-2,5-difluorobenzyl)azetidine: Similar structure but with different fluorine substitution pattern, which can affect its reactivity and biological activity.

    1-(4-Chloro-2,3-difluorobenzyl)azetidine: Chlorine substitution instead of bromine, leading to different chemical and biological properties.

    1-(4-Bromo-2,3-difluorobenzyl)aziridine: Aziridine ring instead of azetidine, resulting in different ring strain and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

1-[(4-bromo-2,3-difluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H10BrF2N/c11-8-3-2-7(9(12)10(8)13)6-14-4-1-5-14/h2-3H,1,4-6H2

InChI Key

PNYRQCGBWXWMPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C(=C(C=C2)Br)F)F

Origin of Product

United States

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